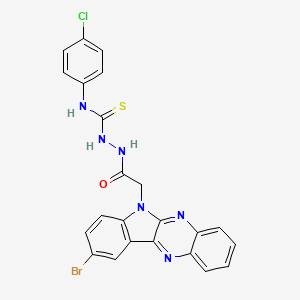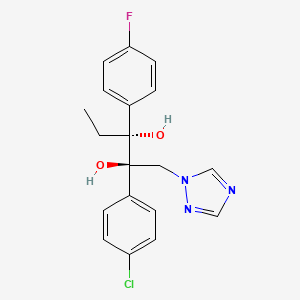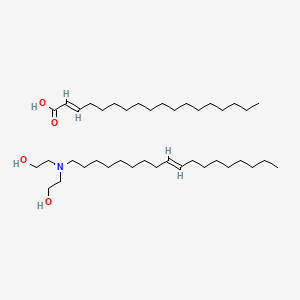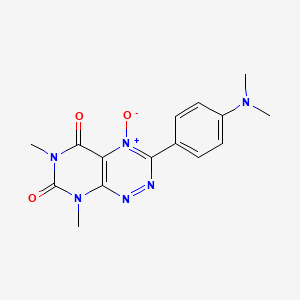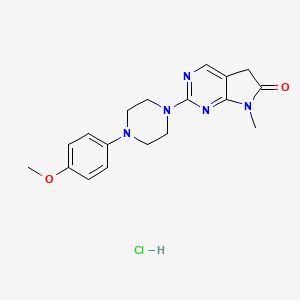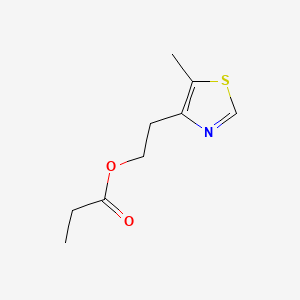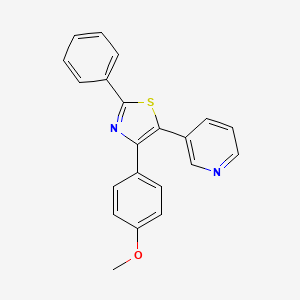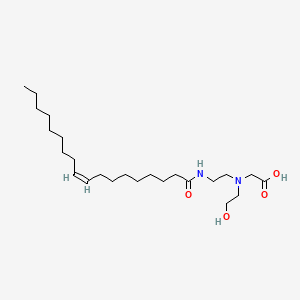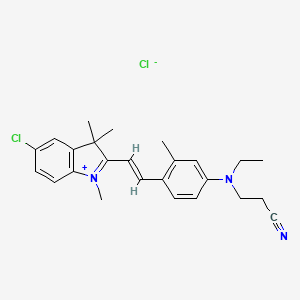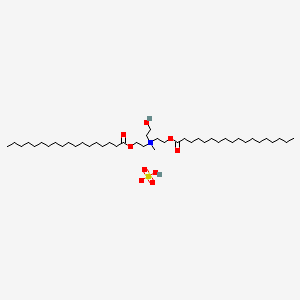
5H-Thiazolo(3,2-a)pyrimidin-3-ol, 2,3,6,7-tetrahydro-3-(2-methylphenyl)-2-(2-phenylethyl)-, monohydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Thiazolo(3,2-a)pyrimidin-3-ol, 2,3,6,7-tetrahydro-3-(2-methylphenyl)-2-(2-phenylethyl)-, monohydrobromide is a complex organic compound that belongs to the class of thiazolopyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiazolopyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of various substituents to the pyrimidine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
Synthesis of Novel Compounds: Used as a building block for the synthesis of new chemical entities.
Catalysis: Potential use as a catalyst in organic reactions.
Biology
Biological Activity: Investigation of its biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: Potential use in the development of new therapeutic agents.
Industry
Material Science: Application in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of thiazolopyrimidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolopyrimidine Derivatives: Other compounds within the same class.
Pyrimidine Derivatives: Compounds with similar pyrimidine structures.
Uniqueness
The uniqueness of 5H-Thiazolo(3,2-a)pyrimidin-3-ol, 2,3,6,7-tetrahydro-3-(2-methylphenyl)-2-(2-phenylethyl)-, monohydrobromide lies in its specific substituents and the resulting biological activities. Comparing its properties with similar compounds can highlight its potential advantages and applications.
Propriétés
Numéro CAS |
86346-94-3 |
|---|---|
Formule moléculaire |
C21H25BrN2OS |
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
3-(2-methylphenyl)-2-(2-phenylethyl)-2,5,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-3-ol;hydrobromide |
InChI |
InChI=1S/C21H24N2OS.BrH/c1-16-8-5-6-11-18(16)21(24)19(13-12-17-9-3-2-4-10-17)25-20-22-14-7-15-23(20)21;/h2-6,8-11,19,24H,7,12-15H2,1H3;1H |
Clé InChI |
QHXFKIBHCFPKMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2(C(SC3=NCCCN32)CCC4=CC=CC=C4)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


